molecular formula C8H13NO2 B114328 (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dione CAS No. 150884-73-4

(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dione

Cat. No. B114328
M. Wt: 155.19 g/mol
InChI Key: DJPLPSSNENBZNH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dione, also known as Levetiracetam, is a pyrrolidine derivative that is widely used as an anticonvulsant drug. It was first approved by the US Food and Drug Administration (FDA) in 1999 for the treatment of partial-onset seizures in patients with epilepsy. Since then, it has been widely used in the treatment of various neurological disorders.

Mechanism Of Action

The exact mechanism of action of (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem is not fully understood. However, it is believed to work by binding to a specific type of protein known as synaptic vesicle protein 2A (SV2A) in the brain. By binding to this protein, (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem may modulate the release of neurotransmitters, thereby reducing the likelihood of seizures.

Biochemical And Physiological Effects

(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem has been shown to have a number of biochemical and physiological effects in the brain. It has been found to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which may contribute to its anticonvulsant effects. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem has a number of advantages for use in laboratory experiments. It is a well-characterized compound that is readily available and relatively inexpensive. In addition, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in laboratory experiments. For example, it may have off-target effects that could confound experimental results. In addition, its effects may be dependent on the specific experimental conditions used.

Future Directions

There are a number of potential future directions for research on (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem. One area of interest is the development of new formulations of the drug that may be more effective or have fewer side effects. Another area of interest is the investigation of the drug's potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research to better understand the mechanisms of action of (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem, which may lead to the development of new drugs with similar or improved therapeutic properties.

Synthesis Methods

The synthesis of (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem involves the reaction of (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide with isopropylamine in the presence of a suitable solvent. The resulting product is then purified by recrystallization to obtain the pure compound.

Scientific Research Applications

(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem has been extensively studied for its therapeutic potential in various neurological disorders, including epilepsy, Alzheimer's disease, anxiety, and depression. It has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. In addition, it has been found to have neuroprotective effects, which may be beneficial in the treatment of Alzheimer's disease.

properties

CAS RN

150884-73-4

Product Name

(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dione

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(5S)-5-methyl-1-propan-2-ylpyrrolidine-2,4-dione

InChI

InChI=1S/C8H13NO2/c1-5(2)9-6(3)7(10)4-8(9)11/h5-6H,4H2,1-3H3/t6-/m0/s1

InChI Key

DJPLPSSNENBZNH-LURJTMIESA-N

Isomeric SMILES

C[C@H]1C(=O)CC(=O)N1C(C)C

SMILES

CC1C(=O)CC(=O)N1C(C)C

Canonical SMILES

CC1C(=O)CC(=O)N1C(C)C

synonyms

2,4-Pyrrolidinedione,5-methyl-1-(1-methylethyl)-,(S)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.